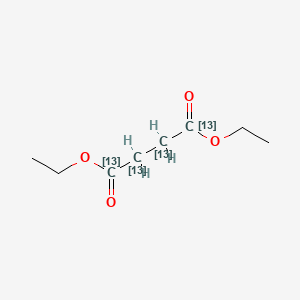

Diethyl succinate-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C8H14O4 |

|---|---|

Poids moléculaire |

178.17 g/mol |

Nom IUPAC |

diethyl (1,2,3,4-13C4)butanedioate |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5+1,6+1,7+1,8+1 |

Clé InChI |

DKMROQRQHGEIOW-WKHKRNGSSA-N |

SMILES isomérique |

CCO[13C](=O)[13CH2][13CH2][13C](=O)OCC |

SMILES canonique |

CCOC(=O)CCC(=O)OCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Succinate-13C4 and its Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl succinate-13C4 is a stable isotope-labeled version of diethyl succinate, a cell-permeable ester of the Krebs cycle intermediate, succinate. This technical guide provides a comprehensive overview of this compound, its applications in metabolic research, detailed experimental protocols, and the interpretation of data derived from its use. The inherent cell permeability of this compound offers a significant advantage over its non-esterified counterpart, succinate, enabling researchers to probe intracellular metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle, with greater efficiency. This guide will delve into the metabolic fate of this compound, its utility in metabolic flux analysis, and its emerging role in understanding the signaling functions of succinate in various physio-pathological states.

Introduction to this compound

Diethyl succinate is a diethyl ester of succinic acid, and this compound is a variant where the four carbon atoms of the succinate moiety are replaced with the stable isotope, carbon-13. This isotopic labeling allows for the tracing of the succinate backbone as it is metabolized within the cell.

Chemical Properties:

| Property | Value |

| Chemical Formula | ¹³C₄H₁₄O₄ |

| Molecular Weight | 178.16 g/mol |

| Appearance | Colorless liquid |

| Solubility | Slightly soluble in water, soluble in organic solvents |

The key feature of this compound is its enhanced ability to cross biological membranes compared to succinate, which is a dicarboxylic acid and thus charged at physiological pH. Once inside the cell, it is believed that intracellular esterases cleave the ethyl groups, releasing ¹³C₄-succinate into the cytoplasm. This intracellularly delivered, labeled succinate can then enter various metabolic pathways, most notably the TCA cycle within the mitochondria.

Role in Metabolic Research

The primary role of this compound in metabolic research is as a tracer for studying the TCA cycle and related metabolic pathways. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can gain insights into metabolic flux, enzyme activity, and pathway regulation.

3.1 Tracing the Tricarboxylic Acid (TCA) Cycle:

Once converted to ¹³C₄-succinate, the labeled carbons can be followed as they progress through the TCA cycle. This allows for the analysis of the isotopic enrichment in key intermediates such as fumarate, malate, and oxaloacetate. The pattern of ¹³C distribution in these metabolites can reveal the rate of TCA cycle turnover and the relative contributions of different anaplerotic and cataplerotic fluxes.

3.2 Metabolic Flux Analysis (MFA):

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions. This compound can be used as a tracer in ¹³C-MFA studies to provide constraints on the fluxes through the TCA cycle. The mass isotopomer distribution (MID) of TCA cycle intermediates, measured by mass spectrometry, is used in computational models to estimate the intracellular fluxes.

3.3 Investigating Succinate Signaling Pathways:

Beyond its role in central carbon metabolism, succinate has emerged as a crucial signaling molecule, particularly in the context of inflammation, ischemia-reperfusion injury, and cancer.[1] Elevated intracellular succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent activation of inflammatory pathways.[2] Extracellular succinate can also act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).[[“]][[“]] this compound can be a valuable tool to study the dynamics of intracellular succinate pools and their contribution to these signaling events.

Data Presentation

Table 1: Representative Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates after Labeling with this compound

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Succinate | 0.10 | 0.05 | 0.05 | 0.10 | 0.70 |

| Fumarate | 0.25 | 0.10 | 0.15 | 0.10 | 0.40 |

| Malate | 0.35 | 0.15 | 0.20 | 0.10 | 0.20 |

| Aspartate | 0.45 | 0.20 | 0.20 | 0.10 | 0.05 |

| Citrate | 0.60 | 0.25 | 0.10 | 0.03 | 0.02 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. The high abundance of M+4 in succinate, fumarate, and malate would indicate the direct incorporation and metabolism of the ¹³C₄-succinate tracer.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic labeling experiments using this compound in cultured cells.

5.1 Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing this compound at the desired concentration (e.g., 1-5 mM). The standard culture medium should be used as a base.

-

Labeling: When cells reach the desired confluency (typically 60-80%), replace the existing medium with the ¹³C-labeling medium.

-

Incubation: Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours, depending on the cell type and the turnover rate of the targeted metabolic pools. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

5.2 Metabolite Quenching and Extraction:

-

Quenching: To halt metabolic activity instantaneously, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as 80% methanol pre-chilled to -80°C.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

5.3 Sample Preparation for GC-MS Analysis:

-

Derivatization: To increase the volatility of the polar metabolites for gas chromatography, a derivatization step is necessary. A common method is silylation.

-

Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at an elevated temperature (e.g., 70°C) to convert active hydrogens to trimethylsilyl (TMS) ethers.

-

-

Sample Transfer: After derivatization, transfer the sample to a GC-MS autosampler vial for analysis.

5.4 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Chromatographic Separation: Use a temperature gradient program to separate the derivatized metabolites based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to increase sensitivity for specific target metabolites. Electron ionization (EI) is typically used.

-

Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range.

5.5 Data Analysis:

-

Peak Identification and Integration: Identify the chromatographic peaks corresponding to the derivatized TCA cycle intermediates and other metabolites of interest based on their retention times and mass spectra, by comparison to authentic standards. Integrate the peak areas for each isotopologue.

-

Correction for Natural Abundance: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other heavy isotopes using established algorithms.

-

Calculation of Fractional Enrichment: Calculate the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite.

-

Metabolic Flux Analysis: Use the corrected mass isotopomer distributions as input for ¹³C-MFA software packages (e.g., INCA, Metran) to estimate intracellular metabolic fluxes.

Visualizations

6.1 Signaling Pathway of Intracellular Succinate

References

- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

An In-depth Technical Guide to Diethyl Succinate-13C4: Core Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and experimental applications of Diethyl succinate-13C4. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly in studies involving the tricarboxylic acid (TCA) cycle and for use as an internal standard in quantitative analyses.

Core Properties and Characteristics

This compound is a stable, non-radioactive, isotopically labeled version of diethyl succinate, where the four carbon atoms of the succinate moiety are replaced with the carbon-13 isotope. This labeling allows for the tracing of the succinate backbone through metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₂H₅O₂¹³C₄H₄O₂C₂H₅ | [1][2] |

| Molecular Weight | 178.16 g/mol | [1][3] |

| Labeled CAS Number | 1628796-56-4 | [1][2] |

| Unlabeled CAS Number | 123-25-1 | [2] |

| Isotopic Purity | ≥99% | [2] |

| Chemical Purity | ≥98% | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Temperature | Room temperature, protected from light and moisture. For long-term storage as a pure form, -20°C is recommended. In solvent, store at -80°C for up to 6 months. | [1][2] |

Metabolic Fate and Applications

Diethyl succinate is a cell-permeable ester of succinate. Upon entering cells, it is hydrolyzed by intracellular esterases to release succinate, which can then enter the tricarboxylic acid (TCA) cycle.[3] However, it is important to note that some studies suggest that hyperpolarized diethyl succinate is primarily metabolized to succinate-derived products that do not originate from the TCA cycle. This highlights the need for careful interpretation of data from metabolic studies.

Its primary applications in research include:

-

Metabolic Tracer: To study the flux and dynamics of the TCA cycle in various cell types and in vivo models.[3]

-

Internal Standard: For accurate quantification of unlabeled diethyl succinate or other metabolites in complex biological samples using mass spectrometry or NMR.

Metabolic Pathway of this compound

The following diagram illustrates the entry of this compound into the cell and its subsequent metabolism and entry into the Tricarboxylic Acid (TCA) Cycle.

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. These should be optimized for specific cell lines, animal models, and instrumentation.

Cell Culture-Based Metabolic Labeling

This protocol describes the use of this compound to trace its metabolism in cultured cells.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Cultured cells of interest

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable vehicle solvent. A common starting point is a 100 mM stock in sterile DMSO. Store at -20°C or -80°C.

-

Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

-

Labeling: Once cells have adhered and are growing, replace the culture medium with fresh medium containing the desired final concentration of this compound. A typical concentration range for metabolic studies is 1-10 mM.[6][7] It is crucial to include a vehicle control (medium with the same amount of solvent used for the stock solution) to account for any effects of the solvent on cell metabolism.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled succinate. The incubation time will vary depending on the metabolic rate of the cells and the specific pathway being investigated.

-

Metabolite Extraction: After incubation, rapidly quench metabolism and extract intracellular metabolites. A common method is to aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and then add a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation for Analysis: Scrape the cells in the extraction solvent and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be reconstituted in a suitable solvent for NMR or MS analysis.

NMR Spectroscopy Analysis

Sample Preparation:

-

Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O with a known concentration of an internal standard like DSS or TSP).

-

Transfer the sample to an NMR tube.

Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

The number of scans will depend on the concentration of the metabolites and the sensitivity of the instrument.

Mass Spectrometry (GC-MS or LC-MS) Analysis

Sample Preparation:

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites often require derivatization to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

-

Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried metabolites are typically reconstituted in a solvent compatible with the mobile phase of the LC system (e.g., a mixture of water and acetonitrile).

Data Acquisition:

-

GC-MS: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the different metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of ¹³C-labeled metabolites.

-

LC-MS: Inject the reconstituted sample into the LC-MS system. The liquid chromatograph separates the metabolites, which are then ionized and detected by the mass spectrometer. This allows for the analysis of a wide range of polar and non-polar metabolites.[9]

Safety and Handling

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][10][11]

-

Handle in a well-ventilated area to avoid inhalation of vapors.[1][10]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11]

-

Keep away from sources of ignition as it is a combustible liquid.[10]

-

For long-term storage of the pure compound, -20°C is recommended. When dissolved in a solvent, store at -80°C for up to 6 months to maintain stability.[1]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for using this compound and its involvement in the TCA cycle.

Experimental Workflow

Tricarboxylic Acid (TCA) Cycle

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Diethyl succinate (1,2,3,4-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. This compound - Ace Therapeutics [acetherapeutics.com]

- 4. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Applications of Diethyl Succinate-¹³C₄ in Scientific Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl succinate-¹³C₄, the carbon-13 labeled isotopologue of diethyl succinate, has emerged as a valuable tool in metabolic research. Initially explored as a promising tracer for real-time in vivo imaging of the tricarboxylic acid (TCA) cycle, its applications have been refined and re-evaluated, leading to a deeper understanding of its metabolic fate and utility. This technical guide provides a comprehensive overview of the scientific applications of Diethyl succinate-¹³C₄, with a focus on its use in metabolic tracing studies, detailed experimental protocols, and a critical discussion of its metabolic pathway.

Core Applications and Re-evaluation

Diethyl succinate-¹³C₄ was initially proposed as an ideal metabolic tracer for several reasons. As a non-toxic, water-soluble compound, it can be used at physiological pH.[1][2] Its ester groups were thought to facilitate passage across biological membranes, a significant advantage over its non-esterified counterpart, succinate, which shows limited transport.[1][3] The primary application explored has been in hyperpolarized ¹³C magnetic resonance imaging (MRI) and spectroscopy (MRS) to monitor the TCA cycle in real time.[2][4]

However, subsequent research has revealed a more complex metabolic pathway than initially anticipated. Compelling evidence now suggests that a primary metabolic fate of diethyl succinate in vivo is its rapid hydrolysis by endogenous esterases, particularly in the blood, to form monoethyl succinate-¹³C₄.[3][5] This finding has led to a re-evaluation of its role as a direct tracer of the TCA cycle, as the monoester, not diethyl succinate itself, may be the dominant species that interacts with cellular metabolic pathways.[3]

Despite this, Diethyl succinate-¹³C₄ remains a useful tool for several applications:

-

Probing in vivo esterase activity: The conversion of diethyl succinate to monoethyl succinate can serve as a measure of in vivo esterase activity.

-

Investigating the transport and metabolism of dicarboxylic acid monoesters: By delivering monoethyl succinate-¹³C₄ to tissues, it allows for the study of the metabolic fate of this specific compound.

-

As an internal standard: Due to its chemical similarity to endogenous succinate and its distinct mass, it is a suitable internal standard for quantitative analysis in mass spectrometry-based metabolomics.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving Diethyl succinate-¹³C₄ and its related metabolites.

Table 1: Hyperpolarization and Magnetic Resonance Properties of [1,4-¹³C]-Diethylsuccinate

| Parameter | Value | Reference |

| Polarization Method | Dynamic Nuclear Polarization (DNP) | [3] |

| Formulation | 6 M [¹³C]-DES (neat) with 20 mM BDPA radical | [3] |

| Liquid-State Polarization Level | 5.5% | [3] |

| T₁ Relaxation Time (¹³C-labeled carbonyls) at 3 T | 37.9 s | [3] |

Table 2: Pharmacokinetic Parameters of Intravenously Administered Succinic Acid-¹³C₄ in Mice (10 mg/kg)

| Parameter | Value | Reference |

| Clearance | 4574.5 mL/h/kg | [6] |

| Volume of Distribution | 520.8 mL/kg | [6] |

| Terminal Half-life | 0.56 h | [6] |

| Oral Bioavailability (100 mg/kg) | 1.5% | [6] |

Note: These pharmacokinetic parameters are for succinic acid-¹³C₄, not diethyl succinate-¹³C₄. However, they provide valuable context for the in vivo behavior of the succinate moiety following ester hydrolysis.

Experimental Protocols

Synthesis of [1,4-¹³C]-Diethylsuccinate

This protocol describes the synthesis of [1,4-¹³C]-Diethylsuccinate from [1,4-¹³C]-succinic acid.[3]

Materials:

-

[1,4-¹³C]-succinic acid

-

Anhydrous ethanol

-

Trimethylsilyl chloride

-

Saturated sodium bicarbonate solution

-

Oven-dried 100 mL round-bottom flask

-

Magnetic stir bar

-

Syringe

Procedure:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 425 mg (3.54 mmol) of [1,4-¹³C]-succinic acid.

-

Add 35 mL of anhydrous ethanol to the flask.

-

Slowly add 1.8 mL (14.2 mmol) of trimethylsilyl chloride dropwise via syringe over two minutes while stirring.

-

Allow the reaction to stir at room temperature for 5 hours.

-

Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

-

The resulting product can then be extracted and purified using standard organic chemistry techniques.

Hyperpolarization of [1,4-¹³C]-Diethylsuccinate via Dynamic Nuclear Polarization (DNP)

This protocol outlines the preparation and hyperpolarization of [1,4-¹³C]-Diethylsuccinate for in vivo imaging studies.[3]

Materials:

-

[1,4-¹³C]-Diethylsuccinate ([¹³C]-DES)

-

α,γ-Bisdiphenylene-β-phenylallyl (BDPA) radical

-

TRIS buffer

-

NaCl

-

EDTA-Na₂

-

HyperSense DNP Polarizer

Procedure:

-

Prepare a sample mixture consisting of 40 μL of 6 M [¹³C]-DES (neat) and 20 mM BDPA radical.

-

Polarize the sample using a HyperSense DNP system. The solid-state polarization build-up time constant is approximately 1517 ± 91 s.

-

Dissolve the polarized sample in a solution of 40 mM TRIS buffer, 50 mM NaCl, and 0.1 g/L EDTA-Na₂, resulting in an 80 mM solution of the hyperpolarized substrate with a pH of approximately 7.5 for injection.

In Vivo ¹³C Magnetic Resonance Spectroscopy (MRS) Protocol

The following is a general protocol for in vivo MRS following the injection of hyperpolarized Diethyl succinate-¹³C₄ in mice.[1]

Instrumentation:

-

4.7T Bruker scanner (or similar)

-

Dual-tuned volume coil for mice

Procedure:

-

Anesthetize the mouse and position it within the scanner.

-

Administer the hyperpolarized Diethyl succinate-¹³C₄ solution via tail-vein injection. A typical dose is 10-20 μmol.[7]

-

Immediately following injection, begin ¹³C MRS acquisition.

-

A single pulse (90° flip angle) ¹³C spectroscopy sequence can be used.

-

For dynamic studies, spectra can be acquired repeatedly at short intervals (e.g., every 5 seconds).

LC-MS/MS Protocol for Simultaneous Quantification of Diethyl Succinate and Monoethyl Succinate

The following is a representative protocol for the simultaneous analysis of diethyl succinate and monoethyl succinate in a biological matrix, such as plasma. This protocol is based on established methods for similar analytes and should be optimized and validated for specific experimental needs.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated diethyl succinate).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes is a good starting point.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for better sensitivity of the esters.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These need to be empirically determined by infusing pure standards of diethyl succinate, monoethyl succinate, and the internal standard. Theoretical transitions would be based on the precursor ions [M+H]⁺ and characteristic product ions.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of Diethyl Succinate-¹³C₄

The following diagram illustrates the proposed metabolic fate of Diethyl succinate-¹³C₄ in vivo, highlighting its hydrolysis to monoethyl succinate.

Experimental Workflow for In Vivo Metabolic Imaging

This diagram outlines the typical workflow for a hyperpolarized ¹³C MRI/MRS experiment using Diethyl succinate-¹³C₄.

References

- 1. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 6. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]

- 7. biotage.com [biotage.com]

The Mechanism of Action of Diethyl Succinate-¹³C₄ as a Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl succinate-¹³C₄ is a stable isotope-labeled compound designed to serve as a tracer for monitoring cellular metabolism, particularly the Krebs (Tricarboxylic Acid or TCA) cycle. As a cell-permeable analog of succinate, a key intermediate in the TCA cycle, it offers a potential tool for investigating metabolic flux in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the mechanism of action of Diethyl succinate-¹³C₄, detailing its metabolic fate, experimental protocols for its use, and a discussion of the current understanding of its utility as a metabolic tracer.

Core Mechanism of Action

The fundamental principle behind using Diethyl succinate-¹³C₄ as a tracer lies in its ability to cross cell membranes, a feat that is challenging for the dianionic succinate molecule at physiological pH[1]. Once inside the cell, it is presumed that intracellular esterases cleave the ethyl esters, releasing succinate-¹³C₄. This labeled succinate can then enter the mitochondria and participate in the TCA cycle. The ¹³C labels are subsequently incorporated into downstream metabolites of the cycle, such as fumarate, malate, and aspartate, allowing for the tracing of their metabolic pathways.

However, there are conflicting reports regarding the primary metabolic fate of diethyl succinate in vivo. While some studies have reported the detection of labeled TCA cycle intermediates following administration of hyperpolarized diethyl succinate[2], other research suggests that it is predominantly metabolized to monoethyl succinate and succinic anhydride, with limited entry into the TCA cycle[3]. This discrepancy is a critical consideration for researchers designing and interpreting studies using this tracer.

Metabolic Pathways of Diethyl Succinate-¹³C₄

Two primary metabolic routes have been proposed for Diethyl succinate-¹³C₄. The intended pathway involves its conversion to succinate and subsequent entry into the TCA cycle. An alternative, and potentially predominant, pathway involves incomplete hydrolysis and subsequent side reactions.

Intended Pathway: Entry into the Tricarboxylic Acid (TCA) Cycle

This pathway follows a series of enzymatic reactions within the mitochondria:

-

Cellular Uptake: Diethyl succinate-¹³C₄, being more lipophilic than succinate, passively diffuses across the cell membrane into the cytoplasm.

-

Esterase Cleavage: Intracellular esterases hydrolyze the two ethyl ester bonds of Diethyl succinate-¹³C₄ to yield succinate-¹³C₄ and two molecules of ethanol.

-

Mitochondrial Transport: Succinate-¹³C₄ is transported into the mitochondrial matrix.

-

TCA Cycle Metabolism: Within the TCA cycle, succinate-¹³C₄ is oxidized by succinate dehydrogenase (Complex II) to fumarate-¹³C₄. The ¹³C label is then carried through subsequent intermediates of the cycle, including malate-¹³C₄ and oxaloacetate-¹³C₄. The label can also be transferred to other interconnected metabolic pathways, for instance, through the conversion of oxaloacetate to aspartate.

Alternative Pathway: Incomplete Hydrolysis and Anhydride Formation

Contradictory evidence suggests that the conversion of diethyl succinate to succinate for entry into the TCA cycle may not be the primary metabolic route in vivo. This alternative pathway involves:

-

Extracellular and Intracellular Hydrolysis: Esterases present in the blood and within cells can hydrolyze one of the ethyl esters of Diethyl succinate-¹³C₄ to form Monoethyl succinate-¹³C₄ (MES-¹³C₄)[3].

-

Anhydride Formation: MES-¹³C₄ can be unstable and may undergo intramolecular cyclization to form succinic anhydride-¹³C₄[3].

-

Limited TCA Cycle Entry: This alternative pathway suggests that a significant portion of the administered Diethyl succinate-¹³C₄ may not reach the mitochondrial TCA cycle as succinate, which has significant implications for its use as a tracer for this pathway.

Data Presentation: Quantitative Findings from Tracer Studies

The quantitative data from studies using ¹³C-labeled diethyl succinate are crucial for understanding its metabolic fate. The following tables summarize key findings from the literature, highlighting the observed metabolites and their isotopic enrichments.

Table 1: In Vivo Metabolite Detection after Administration of Hyperpolarized 1-¹³C Diethyl Succinate

| Metabolite | Chemical Shift (ppm) | Observed in Study by Zacharias et al. (2012)[2] |

| Diethyl succinate | 176.4 | Yes |

| Malate | 177.6 | Yes |

| Succinate | 182.5 | Yes |

| Fumarate | 175.2 | Yes |

| Aspartate | 172.7 | Yes |

Table 2: Re-evaluation of In Vivo Metabolite Assignments after Administration of Hyperpolarized [1,4-¹³C]-Diethylsuccinate

| Chemical Shift (ppm) | Original Assignment (Zacharias et al., 2012)[2] | Re-assignment (Billingsley et al., 2014)[3] |

| 182.5 | Succinate | [1-¹³C]-Monoethylsuccinate |

| 177.6 | Malate | [4-¹³C]-Monoethylsuccinate |

| 172.7 | Aspartate | Unidentified succinate-derived product (potentially succinic anhydride) |

| 176.4 | Diethyl succinate | Diethyl succinate |

Experimental Protocols

The successful use of Diethyl succinate-¹³C₄ as a tracer requires meticulous experimental design and execution. The following protocols provide a general framework for in vitro and in vivo studies.

General Experimental Workflow

In Vitro Labeling Protocol (Cell Culture)

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Tracer Introduction: Replace the culture medium with a medium containing a known concentration of Diethyl succinate-¹³C₄.

-

Incubation: Incubate the cells for a predetermined time course to allow for tracer uptake and metabolism.

-

Metabolism Quenching: Rapidly quench metabolic activity by, for example, aspirating the medium and flash-freezing the cells in liquid nitrogen.

-

Metabolite Extraction: Extract metabolites using a suitable solvent system, such as a cold methanol/water/chloroform mixture.

-

Sample Preparation for Analysis: Dry the extracts and reconstitute in an appropriate solvent for NMR or MS analysis.

In Vivo Administration and Sample Collection (Rodent Model)

-

Tracer Preparation: For hyperpolarized studies, prepare the hyperpolarized Diethyl succinate-¹³C₄ immediately before injection. For standard tracer studies, dissolve Diethyl succinate-¹³C₄ in a sterile, biocompatible vehicle.

-

Animal Preparation: Anesthetize the animal and maintain its body temperature.

-

Tracer Administration: Administer the tracer, typically via tail vein injection.

-

In Vivo Data Acquisition (for hyperpolarized studies): Immediately after injection, acquire MRS or MRI data to observe the real-time conversion of the tracer.

-

Tissue Collection: At the desired time point after injection, euthanize the animal and rapidly excise the tissues of interest.

-

Sample Quenching and Processing: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity. Pulverize the frozen tissue and proceed with metabolite extraction as described for in vitro studies.

Sample Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.

-

Acquire ¹³C and/or ¹H NMR spectra.

-

Process the spectra to identify and quantify the ¹³C-labeled metabolites based on their chemical shifts and coupling patterns.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the extracted metabolites to increase their volatility (e.g., silylation).

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites chromatographically and detect the mass isotopologue distributions of the target metabolites.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Reconstitute the metabolite extract in a solvent compatible with the LC mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using an appropriate LC column and detect the mass isotopologue distributions of the target metabolites using tandem mass spectrometry.

-

Conclusion

Diethyl succinate-¹³C₄ presents a potentially valuable tool for probing cellular metabolism. Its cell-permeable nature offers an advantage over directly using labeled succinate. However, researchers must be aware of the conflicting evidence regarding its metabolic fate. While it has been shown to enter the TCA cycle in some contexts, there is also strong evidence suggesting that a significant portion may be converted to monoethyl succinate and succinic anhydride, which do not directly report on TCA cycle flux.

Therefore, when using Diethyl succinate-¹³C₄ as a tracer, it is crucial to:

-

Carefully design experiments to validate the metabolic fate of the tracer in the specific biological system under investigation.

-

Employ analytical methods capable of distinguishing between succinate and its esterified or anhydride forms.

-

Interpret the results with consideration of the potential for alternative metabolic pathways.

Further research is needed to fully elucidate the factors that determine the metabolic routing of Diethyl succinate-¹³C₄ in different cell types and tissues. A thorough understanding of its mechanism of action will be essential for its reliable application in metabolic research and drug development.

References

- 1. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Comparing Diethyl succinate-13C4 to unlabeled diethyl succinate

An In-depth Technical Guide to Diethyl Succinate-13C4 and its Unlabeled Counterpart

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of this compound and unlabeled diethyl succinate. It is designed to assist researchers and professionals in drug development and related scientific fields in understanding the key differences, applications, and analytical methodologies for these compounds. This document outlines their physicochemical properties, details experimental protocols for their synthesis and differentiation, and illustrates their role in metabolic pathways.

Introduction

Diethyl succinate is a diethyl ester of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Its isotopically labeled form, this compound, contains four carbon-13 atoms in the succinate backbone. This isotopic labeling makes it an invaluable tool for metabolic research, allowing scientists to trace the fate of the succinate moiety in various biological systems. This guide will delve into the technical specifics that differentiate the labeled and unlabeled forms.

Physicochemical Properties

The primary difference between this compound and unlabeled diethyl succinate lies in their molecular weight, a direct result of the isotopic labeling. Other physicochemical properties are largely comparable.

| Property | This compound | Unlabeled Diethyl succinate |

| Molecular Formula | ¹³C₄C₄H₁₄O₄ | C₈H₁₄O₄ |

| Molecular Weight | ~178.17 g/mol [1] | ~174.19 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid | Colorless liquid[3][4] |

| Density | ~1.050 g/mL at 25 °C (for d4 labeled) | 1.047 g/mL at 25 °C[4][5] or 1.038 g/mL[3] |

| Melting Point | ~-20 °C (for d4 labeled) | -20 °C to -21 °C[2][4][5][6] |

| Boiling Point | ~218 °C (for d4 labeled) | 217-218 °C[2][3][4][5] |

| Solubility in Water | Slightly soluble | Slightly soluble[4][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of succinic acid-13C4 with ethanol in the presence of an acid catalyst.

Materials:

-

Succinic acid-¹³C₄

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dichloromethane (for extraction)

Protocol:

-

In a round-bottom flask, dissolve a known quantity of succinic acid-¹³C₄ in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the diethyl succinate-¹³C₄ into an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Analytical Differentiation

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to differentiate between labeled and unlabeled diethyl succinate based on their mass-to-charge ratio (m/z).

Protocol:

-

Sample Preparation: Prepare dilute solutions of both unlabeled diethyl succinate and this compound in a volatile organic solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The two compounds will have very similar retention times.

-

MS Detection: The eluent from the GC is introduced into a mass spectrometer.

-

Data Analysis:

-

The mass spectrum of unlabeled diethyl succinate will show a molecular ion peak [M]⁺ at approximately m/z 174.

-

The mass spectrum of this compound will exhibit a molecular ion peak [M+4]⁺ at approximately m/z 178, confirming the presence of the four ¹³C isotopes.

-

GC-MS Analysis Workflow

Caption: Workflow for differentiating labeled and unlabeled diethyl succinate using GC-MS.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a direct method to confirm the isotopic labeling.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum.

-

Data Analysis:

-

In the spectrum of unlabeled diethyl succinate, the carbonyl carbon and the two methylene carbons of the succinate backbone will appear at their characteristic chemical shifts.

-

In the spectrum of this compound, the signals corresponding to the four labeled carbons will be significantly enhanced and may show ¹³C-¹³C coupling, providing definitive evidence of isotopic enrichment.

-

Metabolic Pathway and Applications

Diethyl succinate can cross biological membranes and is metabolized by the Tricarboxylic Acid (TCA) cycle.[7] this compound is used as a tracer to study metabolic flux through the TCA cycle in various research areas, including drug development and disease modeling.

The ester groups of diethyl succinate are cleaved by cellular esterases to yield succinate, which then enters the TCA cycle.

Tricarboxylic Acid (TCA) Cycle

Caption: Entry of this compound into the TCA cycle.

Applications in Research and Drug Development

-

Metabolic Flux Analysis: this compound is a crucial tool for quantifying the rate of metabolic reactions within the TCA cycle. This is vital for understanding cellular bioenergetics in both healthy and diseased states.

-

Drug Discovery: By tracing the metabolic fate of the ¹³C-labeled succinate, researchers can assess the impact of drug candidates on cellular metabolism.

-

Disease Research: It is used to study metabolic reprogramming in diseases such as cancer and neurodegenerative disorders.

Conclusion

This compound serves as a powerful and indispensable tool in modern biomedical research. Its primary distinction from unlabeled diethyl succinate is its increased molecular weight due to isotopic enrichment, which allows for its use as a metabolic tracer. The experimental protocols outlined in this guide provide a framework for the synthesis and analytical differentiation of these two compounds. Understanding these technical aspects is crucial for the effective application of this compound in advancing our knowledge of cellular metabolism and in the development of novel therapeutics.

References

- 1. Diethyl succinate (1,2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1620-0.1 [isotope.com]

- 2. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Diethyl succinate | 123-25-1 [chemicalbook.com]

- 5. Diethyl succinate CAS#: 123-25-1 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. DIETHYL SUCCINATE - Ataman Kimya [atamanchemicals.com]

The Metabolic Journey of Diethyl Succinate-¹³C₄ Within Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular metabolic fate of Diethyl succinate-¹³C₄, a stable isotope-labeled tracer increasingly utilized to probe cellular metabolism. This document details the experimental protocols for tracing its journey, presents quantitative data on its metabolic conversion, and visualizes the key pathways and workflows involved.

Introduction

Diethyl succinate-¹³C₄ serves as a valuable tool for metabolic research, offering a non-radioactive method to investigate the tricarboxylic acid (TCA) cycle and related pathways. Its esterified form allows for enhanced cell permeability compared to its dicarboxylic acid counterpart, succinate. Once inside the cell, Diethyl succinate-¹³C₄ is rapidly hydrolyzed by intracellular esterases to release succinate-¹³C₄, which then enters the mitochondrial TCA cycle. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can gain insights into cellular bioenergetics, metabolic flux, and the impact of therapeutic interventions on these processes.

The Metabolic Pathway of Diethyl Succinate-¹³C₄

The primary metabolic route for Diethyl succinate-¹³C₄ within the cell begins with its uptake and subsequent conversion to succinate-¹³C₄. This labeled succinate then integrates into the TCA cycle, a central hub of cellular metabolism. The ¹³C atoms are subsequently distributed among various intermediates of the cycle and connected pathways.

The key downstream metabolites that become labeled with ¹³C from Diethyl succinate-¹³C₄ include succinate, fumarate, malate, and aspartate[1][2]. The detection and quantification of the ¹³C label in these molecules provide a direct readout of TCA cycle activity.

Quantitative Analysis of Metabolite Labeling

The incorporation of ¹³C from Diethyl succinate-¹³C₄ into downstream metabolites can be quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). The following table summarizes the ¹³C chemical shifts of key metabolites identified in in vivo studies using hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)[1].

| Metabolite | ¹³C Chemical Shift (ppm) |

| Diethyl succinate-¹³C₄ | 176.4 |

| Succinate-¹³C₄ | 184.5 |

| Fumarate-¹³C | 176.5 |

| Malate-¹³C | 183.1 |

| Aspartate-¹³C | 178.5 |

Table 1: Experimentally determined ¹³C chemical shifts of Diethyl succinate-¹³C₄ and its downstream metabolites in an aqueous solution at a specific pH, referenced to methanol on a 4.7 T MR scanner[1].

Experimental Protocols

In Vivo Metabolic Imaging using Hyperpolarized ¹³C MRS

This protocol outlines the general steps for real-time in vivo metabolic imaging of Diethyl succinate-¹³C₄ using hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS), a technique that dramatically enhances the signal-to-noise ratio of the ¹³C nuclei[3][4].

Experimental Workflow:

References

- 1. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (ISMRM 2011) In Vivo Imaging & Metabolism of Hyperpolarized 13C Diethyl Succinate in Mice [archive.ismrm.org]

- 4. cds.ismrm.org [cds.ismrm.org]

An In-depth Technical Guide on the Cellular Absorption of Diethyl Succinate-13C4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl succinate-13C4 is a stable isotope-labeled form of diethyl succinate, a cell-permeable derivative of the Krebs cycle intermediate, succinate. Its ability to cross cellular membranes makes it an invaluable tool for studying intracellular succinate metabolism and its downstream effects in various cell types. This technical guide provides a comprehensive overview of the absorption, metabolism, and signaling pathways associated with this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Cellular Uptake and Metabolism of this compound

Diethyl succinate is designed to readily diffuse across the plasma membrane into the cytoplasm. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases into monoethyl succinate and subsequently into succinate-13C4 and ethanol. This intracellular release of succinate-13C4 allows for its participation in various metabolic and signaling pathways.

The subsequent transport of the liberated succinate across the mitochondrial membrane and its entry into the tricarboxylic acid (TCA) cycle are critical steps. In some cell types, the transport of succinate across the plasma membrane is facilitated by monocarboxylate transporters (MCTs), particularly MCT1.

Quantitative Analysis of Diethyl Succinate Uptake

The uptake of diethyl succinate varies among different cell types, influenced by factors such as esterase activity and the expression of relevant transporters. While comprehensive comparative data remains an area of active research, preliminary studies have provided insights into its uptake in various cancer cell lines.

| Cell Line | Cancer Type | Diethyl Succinate Uptake (%) | Reference |

| PC3M | Prostate Cancer | 26 | [1] |

| RENCA | Renal Cell Carcinoma | Variable (up to 32) | [1] |

| 4T1 | Breast Cancer | Variable | [1] |

| A20 | Lymphoma | Not significant | [1] |

Table 1: Comparative Uptake of Diethyl Succinate in Various Cancer Cell Lines. This table summarizes the reported uptake percentages of diethyl succinate in different cancer cell lines. The variability in uptake highlights the cell-type-specific nature of its absorption and metabolism.[1]

Experimental Protocols

Protocol for Quantifying Intracellular this compound and its Metabolites using LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound and its primary metabolite, succinate-13C4, from cultured cells.

a. Materials:

-

This compound

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), 80% in water, chilled to -80°C

-

Internal standard (e.g., Succinic-d4 acid)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

b. Sample Preparation:

-

Seed cells in a 6-well plate and culture to the desired confluency.

-

Treat cells with this compound at the desired concentration and time points.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Add the internal standard to each sample.

-

Vortex the tubes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Parameters (Example):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient tailored to separate this compound and succinate-13C4.

-

Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM).

-

MRM Transition for Succinate-13C4: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on instrument and experimental conditions.

-

MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on instrument and experimental conditions.

-

MRM Transition for Internal Standard: As per the chosen standard.

-

d. Data Analysis:

-

Quantify the peak areas of this compound, succinate-13C4, and the internal standard.

-

Normalize the peak areas of the analytes to the peak area of the internal standard.

-

Generate a standard curve using known concentrations of this compound and succinate-13C4 to determine the absolute concentrations in the samples.

Protocol for Tracing this compound Metabolism using NMR Spectroscopy

This protocol provides a framework for tracing the metabolic fate of the 13C label from this compound into downstream metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy.

a. Materials:

-

This compound

-

Cultured cells of interest

-

Deuterated water (D₂O)

-

NMR tubes

-

NMR spectrometer (≥500 MHz)

b. Sample Preparation:

-

Culture cells in a suitable medium and treat with this compound.

-

Harvest the cells and perform metabolite extraction as described in the LC-MS/MS protocol (steps 3-8).

-

Reconstitute the dried metabolite extract in a suitable volume of D₂O containing a known concentration of a reference standard (e.g., DSS or TSP).

-

Transfer the sample to an NMR tube.

c. NMR Data Acquisition:

-

Acquire 1D ¹H and ¹³C NMR spectra.

-

For more detailed analysis, acquire 2D NMR spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm assignments.

d. Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Identify and quantify the signals corresponding to this compound and its downstream metabolites by comparing the chemical shifts to databases and standards. The predicted ¹³C NMR chemical shifts for diethyl succinate in D₂O are approximately 176.4 ppm (C=O) and 63.5 ppm (-O-CH₂-), 31.0 ppm (-CH₂-CH₂-), and 15.2 ppm (-CH₃)[2][3]. The chemical shift for the carboxyl carbon of succinate is around 183.7 ppm[4].

-

The incorporation of ¹³C from this compound into TCA cycle intermediates (e.g., fumarate, malate, citrate) can be tracked by the appearance of new ¹³C-labeled peaks.

Protocol for Intracellular Esterase Activity Assay

This protocol is to confirm the initial step of this compound metabolism – its hydrolysis by intracellular esterases. A general colorimetric assay using a surrogate substrate like p-nitrophenyl acetate (pNPA) can be adapted.

a. Materials:

-

Cultured cells

-

Cell lysis buffer (e.g., RIPA buffer)

-

p-Nitrophenyl acetate (pNPA) solution

-

Sodium phosphate buffer (pH 7.4)

-

Microplate reader

b. Procedure:

-

Prepare cell lysates from the cell types of interest.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add a standardized amount of cell lysate to each well.

-

Initiate the reaction by adding the pNPA solution.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.

-

Calculate the esterase activity as the rate of change in absorbance per unit of protein concentration.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolic Fate of this compound

The following diagram illustrates the proposed pathway for the uptake and initial metabolism of this compound.

Caption: Cellular uptake and metabolism of this compound.

Experimental Workflow for Quantifying this compound Uptake

The following diagram outlines a typical experimental workflow for studying the cellular absorption of this compound.

References

An Introductory Guide to Using Diethyl Succinate-¹³C₄ in Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable technique in metabolomics for elucidating metabolic pathways and quantifying metabolic fluxes. Among the various tracers available, Diethyl succinate-¹³C₄ offers a unique tool for probing the Krebs cycle (TCA cycle), a central hub of cellular metabolism. As the diethyl ester of succinic acid, Diethyl succinate-¹³C₄ can readily cross biological membranes and is intracellularly hydrolyzed to succinate-¹³C₄, which then enters the TCA cycle.[1][2] This guide provides a comprehensive overview of the experimental use of Diethyl succinate-¹³C₄, including its properties, detailed experimental protocols, and data interpretation, to empower researchers in their metabolic investigations.

Properties of Diethyl Succinate-¹³C₄

A thorough understanding of the physicochemical properties of Diethyl succinate-¹³C₄ is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Synonyms | 1,4-Diethyl butanedioate-1,2,3,4-¹³C₄ | [2] |

| Molecular Formula | ¹³C₄C₄H₁₄O₄ | [2] |

| Molecular Weight | 178.16 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Storage Temperature | -20°C for long-term storage | [4] |

Experimental Applications

Diethyl succinate-¹³C₄ is a powerful tool for investigating cellular metabolism, particularly the TCA cycle. Its primary applications include:

-

Metabolic Flux Analysis: Tracing the incorporation of the ¹³C label into downstream metabolites allows for the quantification of the rates of metabolic reactions within the TCA cycle.[5][6]

-

Pathway Elucidation: By identifying the labeled metabolites, researchers can confirm the activity of specific metabolic pathways and discover alternative routes.

-

Studying Disease Metabolism: Alterations in TCA cycle metabolism are a hallmark of various diseases, including cancer and inherited metabolic disorders. Diethyl succinate-¹³C₄ can be used to study these metabolic shifts.[7]

-

Drug Development: This tracer can be employed to assess the metabolic effects of drug candidates on cellular energy production and biosynthesis.

Experimental Protocols

The following sections provide a detailed methodology for a typical stable isotope tracing experiment using Diethyl succinate-¹³C₄ in cultured cells.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The optimal seeding density will vary depending on the cell line.[1]

-

Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and glutamine) with Diethyl succinate-¹³C₄ at a final concentration typically in the range of 1-5 mM. The exact concentration should be optimized for the specific cell line and experimental goals.

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing Diethyl succinate-¹³C₄ to the cells.

-

Incubate the cells for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. Time-course experiments are recommended to monitor the dynamic changes in isotopic enrichment.[8]

-

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[9]

-

Extraction:

-

Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.[10][11]

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.[11]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[10][11]

-

Carefully collect the supernatant, which contains the polar metabolites.

-

Sample Preparation and LC-MS/MS Analysis

-

Sample Derivatization (Optional but Recommended for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. Silylation is a common method for this purpose.

-

LC-MS/MS Analysis:

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS) is typically used for the analysis of labeled metabolites.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites.[10]

-

Mass Spectrometry: The mass spectrometer is operated in a scan mode that allows for the detection and quantification of different isotopologues of the metabolites of interest.

-

Data Presentation and Interpretation

The primary data obtained from a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the monoisotopic, unlabeled metabolite.

The following table provides a hypothetical example of the isotopic enrichment of key TCA cycle intermediates after labeling with Diethyl succinate-¹³C₄ (which enters the cycle as succinate-¹³C₄).

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Succinate | 10 | 5 | 5 | 5 | 75 |

| Fumarate | 15 | 8 | 7 | 5 | 65 |

| Malate | 20 | 10 | 8 | 7 | 55 |

| Aspartate | 25 | 12 | 10 | 8 | 45 |

| Citrate | 40 | 15 | 12 | 8 | 25 |

Note: This table presents illustrative data. Actual enrichment values will vary depending on the cell type, experimental conditions, and incubation time.

Interpretation:

-

Succinate: Shows the highest enrichment of the M+4 isotopologue, as it is the direct product of Diethyl succinate-¹³C₄ hydrolysis.

-

Fumarate, Malate, Aspartate: The presence of the M+4 isotopologue in these metabolites indicates the forward flux through the TCA cycle from succinate. The decreasing enrichment from fumarate to aspartate reflects the dilution of the label as it progresses through the cycle and exchanges with other carbon sources.

-

Citrate: The M+4 isotopologue of citrate is formed from the condensation of M+4 oxaloacetate (derived from the labeled succinate) with unlabeled acetyl-CoA. The lower enrichment in citrate compared to the C4 intermediates is expected due to this dilution.

Mandatory Visualizations

Metabolic Pathway of Diethyl Succinate-¹³C₄

The following diagram illustrates the entry of Diethyl succinate-¹³C₄ into the TCA cycle and the subsequent labeling of downstream metabolites.

Experimental Workflow

This diagram outlines the key steps involved in a Diethyl succinate-¹³C₄ tracing experiment, from cell culture to data analysis.

Conclusion

Diethyl succinate-¹³C₄ is a valuable tool for researchers investigating cellular metabolism, offering a direct means to probe the TCA cycle. By following the detailed protocols and data interpretation guidelines presented in this guide, scientists can effectively utilize this stable isotope tracer to gain deeper insights into metabolic pathways in both health and disease, ultimately advancing our understanding of cellular function and aiding in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 3. researchgate.net [researchgate.net]

- 4. In Folio Respiratory Fluxomics Revealed by 13C Isotopic Labeling and H/D Isotope Effects Highlight the Noncyclic Nature of the Tricarboxylic Acid “Cycle” in Illuminated Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 7. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]

- 9. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Investigating Metabolic Pathways Using Diethyl Succinate-13C4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and fluxes in biological systems. Diethyl succinate-13C4, a stable isotope-labeled form of diethyl succinate, serves as a valuable tool for investigating central carbon metabolism. As a cell-permeable prodrug, it delivers 13C-labeled succinate directly into the cell, allowing for the tracing of its metabolic fate through the Krebs (TCA) cycle and related pathways. This guide provides a comprehensive overview of the application of this compound in metabolic research, detailing its entry into metabolic pathways, experimental design considerations, and data interpretation.

Introduction to this compound as a Metabolic Tracer

Diethyl succinate is an esterified form of succinate, a key intermediate in the Krebs cycle. The ethyl ester groups enhance its lipophilicity, allowing it to readily cross biological membranes.[1][2][3] Once inside the cell, intracellular esterases hydrolyze diethyl succinate, releasing succinate and ethanol.[4] When using this compound, the four carbon atoms of the succinate molecule are labeled with the heavy isotope 13C. This isotopic labeling allows researchers to track the journey of these carbon atoms as they are incorporated into downstream metabolites.

The primary metabolic fate of the liberated 13C4-succinate is its entry into the Krebs cycle, a central hub of cellular metabolism responsible for energy production and providing precursors for biosynthesis.[2][5][6] By analyzing the mass isotopologue distribution of Krebs cycle intermediates and connected metabolites, it is possible to quantify metabolic fluxes and identify alterations in metabolic pathways associated with various physiological and pathological states.

Core Metabolic Pathways Investigated by this compound

The 13C label from this compound will primarily be traced through the Krebs cycle. The initial entry of 13C4-succinate leads to the formation of downstream metabolites with four 13C atoms (M+4).

The Krebs Cycle and Connected Pathways:

-

Succinate to Fumarate: 13C4-Succinate is oxidized to 13C4-fumarate by succinate dehydrogenase (Complex II of the electron transport chain).

-

Fumarate to Malate: 13C4-Fumarate is then hydrated to form 13C4-malate by fumarase.

-

Malate to Oxaloacetate: 13C4-Malate is oxidized to 13C4-oxaloacetate by malate dehydrogenase.

-

Transamination to Aspartate: 13C4-Oxaloacetate can be transaminated to form 13C4-aspartate.[7]

-

Condensation with Acetyl-CoA: 13C4-Oxaloacetate can condense with unlabeled acetyl-CoA to produce 13C4-citrate.

-

Subsequent TCA Cycle Metabolites: The 13C label will continue to be distributed through subsequent turns of the Krebs cycle, leading to various isotopologues of citrate, isocitrate, α-ketoglutarate, and succinyl-CoA. The specific labeling patterns can provide insights into the rate of cycle flux and the entry of other carbon sources.

It is important to note that some studies have suggested that diethyl succinate may not be efficiently metabolized through the TCA cycle in all cell types, but rather converted to monoethyl succinate and succinic anhydride.[8] Therefore, validation of the metabolic fate in the specific experimental system is crucial.

Below is a diagram illustrating the entry of this compound into the Krebs cycle.

Data Presentation

Quantitative data from this compound tracing experiments are typically presented to show the extent of label incorporation into downstream metabolites. This is often expressed as fractional enrichment or the relative abundance of different mass isotopologues.

Table 1: Mass Isotopologue Distribution of Krebs Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Succinate | 5.2 | 0.5 | 1.3 | 2.0 | 91.0 |

| Fumarate | 10.1 | 0.8 | 1.5 | 2.5 | 85.1 |

| Malate | 12.5 | 1.0 | 1.8 | 3.0 | 81.7 |

| Aspartate | 15.3 | 1.2 | 2.0 | 3.5 | 78.0 |

| Citrate | 45.8 | 2.5 | 5.5 | 8.2 | 38.0 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental system and conditions.

Table 2: Relative Abundance of 13C4-Labeled Metabolites

| Metabolite | Relative Abundance (Normalized to Succinate-13C4) |

| Succinate-13C4 | 1.00 |

| Fumarate-13C4 | 0.93 |

| Malate-13C4 | 0.89 |

| Aspartate-13C4 | 0.85 |

| Citrate-13C4 | 0.42 |

Note: This table illustrates how the abundance of the fully labeled isotopologue can be compared across different metabolites to infer pathway activity.

Experimental Protocols

A typical workflow for a this compound tracing experiment involves cell culture, tracer incubation, metabolite extraction, and analysis by mass spectrometry.

Cell Culture and Tracer Incubation

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Prior to adding the tracer, replace the growth medium with a fresh medium containing a known concentration of nutrients. This helps to ensure that the labeling patterns are not confounded by residual unlabeled metabolites from the previous medium.

-

Tracer Addition: Add this compound to the medium at a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically for each cell type.

-

Incubation Time: Incubate the cells with the tracer for a specific period. Time-course experiments are often performed to monitor the dynamic labeling of metabolites and to ensure that a metabolic steady state is reached.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter the labeling patterns. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold extraction solvent.

-

Extraction: Add a pre-chilled extraction solvent, commonly a mixture of methanol, acetonitrile, and water, to the cells.

-

Cell Lysis and Collection: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet proteins and cell debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.

Mass Spectrometry Analysis

-

Instrumentation: Analyze the extracted metabolites using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9][10]

-

Chromatographic Separation: Separate the metabolites using an appropriate chromatographic method.

-

Mass Spectrometry Detection: Detect the mass-to-charge ratio (m/z) of the eluting metabolites. The mass spectrometer will resolve the different mass isotopologues of each metabolite based on the number of 13C atoms incorporated.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of the targeted metabolites.

-

Correction for Natural Abundance: Correct the raw data for the natural abundance of 13C and other isotopes.

-

Calculation of Fractional Enrichment and Isotopologue Distribution: Calculate the percentage of each isotopologue for a given metabolite.

-

Metabolic Flux Analysis (Optional): Use the isotopologue distribution data as input for metabolic flux analysis (MFA) models to quantify the rates of metabolic reactions.

Logical Relationships in Data Interpretation

The interpretation of 13C labeling patterns from this compound requires a logical approach to deduce pathway activity.

Conclusion

This compound is a potent metabolic tracer for delineating the activity of the Krebs cycle and connected metabolic pathways. Its ability to readily enter cells and deliver a 13C-labeled substrate directly into a central metabolic hub makes it an invaluable tool for researchers in basic science and drug development. By following the detailed experimental protocols and employing a logical framework for data interpretation, investigators can gain significant insights into the metabolic reprogramming that underlies various physiological and disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ckisotopes.com [ckisotopes.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Metabolomics using Diethyl Succinate-13C4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and cancer.[1][2] Accurate quantification of succinate in biological matrices is therefore essential for understanding its role in disease and for the development of novel therapeutics. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative metabolomics due to its high accuracy and precision.[3][4]

This document provides a detailed experimental protocol for the quantification of succinate in biological samples using Diethyl succinate-1,2,3,4-¹³C₄ as an internal standard. Diethyl succinate-1,2,3,4-¹³C₄ serves as a robust internal standard as it is not naturally present in biological systems and can be efficiently hydrolyzed to succinate-¹³C₄, which closely mimics the chemical behavior of endogenous succinate during sample preparation and analysis.[5][6]

Application: Quantitative Metabolomics of Succinate

This protocol is applicable for the accurate quantification of succinate in a variety of biological samples, including but not limited to:

-

Cell Culture: Cell pellets and culture supernatants.

-

Tissues: Homogenized tissue samples.

-

Biofluids: Plasma, serum, and urine.[7]